molecular formula C6H10Br3NO2 B14512435 2,3,4-Tribromo-4-nitrohexane CAS No. 62545-13-5

2,3,4-Tribromo-4-nitrohexane

Cat. No.: B14512435
CAS No.: 62545-13-5
M. Wt: 367.86 g/mol
InChI Key: ZTNRYITZFKZBAI-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-4-nitrohexane is an organic compound with the molecular formula C6H10Br3NO2 It is characterized by the presence of three bromine atoms and a nitro group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-4-nitrohexane typically involves a multi-step process. One common method includes the nitration of hexane to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using nitric acid under controlled conditions to ensure selective substitution. The bromination step involves the use of bromine or a bromine-containing reagent, often in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also implemented to handle the hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Tribromo-4-nitrohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Tribromo-4-nitrohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can affect various biochemical pathways and molecular processes .

Comparison with Similar Compounds

    2,4,6-Tribromo-3-hydroxybenzoic acid: Similar in having multiple brom

Properties

CAS No.

62545-13-5

Molecular Formula

C6H10Br3NO2

Molecular Weight

367.86 g/mol

IUPAC Name

2,3,4-tribromo-4-nitrohexane

InChI

InChI=1S/C6H10Br3NO2/c1-3-6(9,10(11)12)5(8)4(2)7/h4-5H,3H2,1-2H3

InChI Key

ZTNRYITZFKZBAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)Br)Br)([N+](=O)[O-])Br

Origin of Product

United States

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